Ethyl 2-[4-[(2-hydroxyiminoacetyl)amino]phenyl]acetate
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Overview
Description
Ethyl 2-[4-[(2-hydroxyiminoacetyl)amino]phenyl]acetate is an organic compound with a complex structure that includes an ester functional group, an oxime, and an amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-[(2-hydroxyiminoacetyl)amino]phenyl]acetate typically involves multiple steps. One common method starts with the reaction of ethyl 2-bromoacetate with 4-aminophenylacetic acid to form ethyl 2-(4-aminophenyl)acetate. This intermediate is then reacted with 2-hydroxyiminoacetic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-[(2-hydroxyiminoacetyl)amino]phenyl]acetate can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted amides and esters.
Scientific Research Applications
Ethyl 2-[4-[(2-hydroxyiminoacetyl)amino]phenyl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Ethyl 2-[4-[(2-hydroxyiminoacetyl)amino]phenyl]acetate involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester and amide groups can also interact with various biological molecules, affecting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-aminothiazole-4-acetate: Shares a similar ester functional group but has a thiazole ring instead of a phenyl ring.
Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate: Contains a thiazole ring and an amino group, making it structurally similar but with different reactivity.
4-Hydroxy-2-quinolones: Contains a quinolone ring and hydroxyl group, showing different biological activities
Uniqueness
Ethyl 2-[4-[(2-hydroxyiminoacetyl)amino]phenyl]acetate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C12H14N2O4 |
---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
ethyl 2-[4-[(2-hydroxyiminoacetyl)amino]phenyl]acetate |
InChI |
InChI=1S/C12H14N2O4/c1-2-18-12(16)7-9-3-5-10(6-4-9)14-11(15)8-13-17/h3-6,8,17H,2,7H2,1H3,(H,14,15) |
InChI Key |
BBDCFEOYIREZAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)NC(=O)C=NO |
Origin of Product |
United States |
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